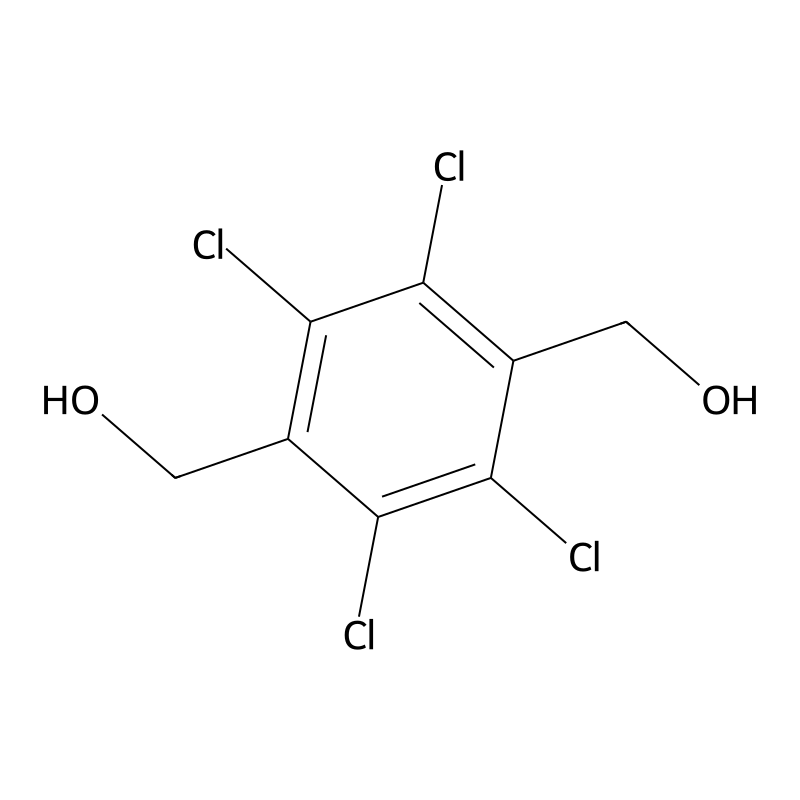

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Intermediate in Organic Synthesis: The presence of hydroxyl groups (diol) on the aromatic ring suggests 2,3,5,6-TCDP could be a useful intermediate for further organic synthesis. Its multiple chlorine substituents might influence its reactivity in coupling reactions or functional group transformations.

- Material Science Applications: Aromatic diols with chlorine substituents can be used as building blocks in the development of new polymers with flame retardant properties []. Research on 2,3,5,6-TCDP could investigate its potential application in this field.

- Environmental Analysis: Due to the presence of chlorine, 2,3,5,6-TCDP might be a potential contaminant of concern. Research could focus on developing analytical methods for its detection and quantification in environmental samples.

Additional Points:

- Some commercial suppliers offer 2,3,5,6-TCDP, suggesting potential research applications but without disclosing specific details [].

- Research on separation techniques using High-Performance Liquid Chromatography (HPLC) has been documented, indicating its use for purification or analysis of 2,3,5,6-TCDP [].

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is an organic compound with the molecular formula and a molecular weight of approximately 275.9 g/mol. This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a p-xylene backbone. The unique structure of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol imparts distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.

- Substitution: Chlorine atoms can be substituted with other groups such as alkyl, aryl, or amino groups.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in chemical manufacturing.

The biological activity of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol is primarily linked to its ability to interact with various molecular targets such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions through hydrogen bonding or halogen bonding. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. Research is ongoing to explore its potential therapeutic properties and interactions with biomolecules .

The synthesis of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol typically involves two main steps:

- Chlorination of p-xylene: p-Xylene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl), resulting in the formation of 2,3,5,6-tetrachloro-p-xylene.

- Hydroxylation: The tetrachloro derivative is then treated with a hydroxylating agent like hydrogen peroxide (HO) or a peracid to introduce hydroxyl groups at the alpha positions .

These methods provide a pathway for producing this compound in a laboratory setting.

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol has several applications across different fields:

- Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine: Investigations into its therapeutic properties are ongoing, particularly as a building block for drug development.

- Industry: It is utilized in producing specialty chemicals and materials with specific properties .

Research into the interaction studies of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol focuses on its binding affinity and effects on biological targets. These studies aim to elucidate how this compound influences enzymatic pathways or receptor signaling. The unique structural features of this compound facilitate diverse interactions within biological systems .

Several compounds share structural similarities with 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,5,6-Tetrachloro-1,4-benzenedimethanol | C8H8Cl4O2 | Contains additional methanol groups |

| 2,3,5,6-Tetrachloro-1,4-bis(hydroxymethyl)benzene | C8H8Cl4O2 | Bis(hydroxymethyl) structure |

| 2,3,5,6-Tetrachloro-4-(hydroxymethyl)phenylmethanol | C9H10Cl4O3 | Hydroxymethyl group at different position |

Comparison

The uniqueness of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol lies in the specific positioning of chlorine atoms and hydroxyl groups on the xylene backbone. This configuration enhances its electrophilicity compared to similar compounds and provides distinct sites for oxidation and reduction reactions. Furthermore, the presence of four chlorine atoms contributes to its reactivity in substitution reactions .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant